Benzyl azepan-3-ylcarbamate

描述

Overview of Azepane Heterocycles and their Significance in Chemical Synthesis

Azepanes, which are seven-membered saturated heterocyclic rings containing one nitrogen atom, represent a crucial structural motif in a multitude of natural products and synthetic molecules of medicinal importance. acs.orgresearchgate.net The inherent flexibility of the seven-membered ring allows for a variety of low-energy conformations, such as the chair and boat forms, which can be exploited in the design of molecules with specific spatial orientations. slideshare.net This conformational diversity is a key factor in their ability to interact with biological targets.

The synthesis of the azepane core is a persistent challenge for organic chemists, with methodologies primarily revolving around ring-closing reactions, ring-expansion of smaller cyclic precursors, and multi-step linear sequences. researchgate.net Recent advancements have focused on developing more efficient and stereoselective routes to functionalized azepanes. For instance, palladium-mediated cross-coupling reactions of α-halo eneformamides derived from caprolactam have emerged as a powerful method for introducing substituents at various positions on the azepane ring. acs.org Furthermore, innovative strategies such as intermolecular hetero-[5+2] cycloaddition reactions and ring expansion of pyrrolidines provide access to highly substituted azepane derivatives. researchgate.net These synthetic endeavors are driven by the recognition that functionalized azepanes are core components of many bioactive alkaloids and medicinally significant compounds. acs.orgrsc.org The azepane framework is listed among the top 100 most frequently utilized ring systems in the development of small molecule drugs. researchgate.net

Role of Carbamate (B1207046) Functional Groups in Organic Synthesis and Medicinal Chemistry

The carbamate functional group, also known as a urethane, is a key structural element in a wide array of approved therapeutic agents and prodrugs. nih.govnih.gov Structurally, it can be considered a hybrid of an amide and an ester, a feature that imparts good chemical and proteolytic stability. nih.govacs.org This stability, coupled with an enhanced ability to permeate cellular membranes, makes the carbamate group a valuable surrogate for the more labile peptide bond in medicinal chemistry. nih.govnih.gov

In organic synthesis, carbamates serve as essential protecting groups for amines, with common examples including tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). nih.gov Beyond this protective role, the carbamate moiety is increasingly being incorporated into molecular designs to directly interact with biological targets or to modulate the pharmacokinetic properties of a parent molecule. nih.govwosjournals.com For example, carbamates are found in neuroactive drugs like Rivastigmine, which is used to treat Alzheimer's disease, and in various prodrug strategies to improve metabolic stability and drug delivery. wosjournals.com The versatility of the carbamate group is further highlighted by its presence in agricultural chemicals and its use as a starting material in the polymer and paint industries. nih.govacs.org

Specific Context of Benzyl (B1604629) azepan-3-ylcarbamate within the Landscape of Nitrogen-Containing Heterocycles

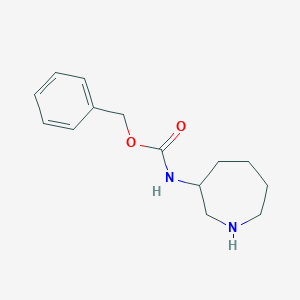

Benzyl azepan-3-ylcarbamate is a specific molecule that combines the structural features of both the azepane ring and the carbamate functional group. Its chemical structure consists of an azepane ring substituted at the 3-position with a carbamate group, which in turn bears a benzyl protecting group. This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

The synthesis of this compound has been reported through enzyme cascade reactions, highlighting the increasing use of biocatalysis in generating chiral amines and their derivatives. rsc.org The presence of the benzyl carbamate (Cbz) group provides a means to protect the amine functionality at the 3-position of the azepane ring, which can be selectively removed under specific conditions to allow for further chemical transformations. This strategic placement of a protected amine on the flexible seven-membered ring makes this compound a useful intermediate for creating libraries of substituted azepane derivatives for drug discovery programs.

Below is a table summarizing the key chemical identifiers for this compound:

| Property | Value | Source(s) |

| IUPAC Name | Benzyl N-(azepan-3-yl)carbamate | nih.gov |

| CAS Number | 1044561-15-0 | angelpharmatech.comcymitquimica.combldpharm.commyskinrecipes.comsynthonix.com |

| Molecular Formula | C14H20N2O2 | angelpharmatech.combldpharm.commyskinrecipes.comsynthonix.comchemscene.comnih.gov |

| Molecular Weight | 248.32 g/mol | angelpharmatech.combldpharm.commyskinrecipes.comchemscene.com |

| SMILES | O=C(NC1CNCCCC1)OCC2=CC=CC=C2 | bldpharm.comsynthonix.com |

Research Gaps and Future Directions in Azepane-Carbamate Chemistry

While significant progress has been made in the synthesis and application of azepane-derived carbamates, several research gaps and promising future directions remain. A primary challenge lies in the development of more efficient and highly stereoselective methods for the synthesis of polysubstituted azepanes. researchgate.net While methods for functionalizing the azepane ring exist, achieving precise control over the stereochemistry at multiple centers on the flexible seven-membered ring is often complex.

Future research will likely focus on the design of novel catalytic systems that can achieve high levels of regio- and stereocontrol in the synthesis of azepane derivatives. This includes the exploration of new transition metal catalysts and the expanded use of biocatalysis. acs.orgrsc.org Furthermore, there is a need to explore the conformational landscape of azepane-carbamates in greater detail to better understand how the interplay between the flexible ring and the carbamate substituent influences their biological activity. slideshare.netnih.gov

Another area of future investigation is the application of azepane-carbamates as scaffolds for the development of new therapeutic agents. Given the prevalence of the azepane motif in bioactive compounds, there is considerable potential for discovering novel drugs by systematically exploring the chemical space around this core structure. researchgate.net This will involve the synthesis of diverse libraries of azepane-carbamate derivatives and their subsequent screening in a wide range of biological assays. The development of heavily hydroxylated azepane iminosugars, for example, points towards potential therapeutic applications as lysosomal glycosidase inhibitors. acs.org

Structure

3D Structure

属性

IUPAC Name |

benzyl N-(azepan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c17-14(16-13-8-4-5-9-15-10-13)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOANXMDVDCOFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Benzyl Azepan 3 Ylcarbamate

Established Synthetic Routes to Benzyl (B1604629) azepan-3-ylcarbamate

The synthesis of benzyl azepan-3-ylcarbamate can be achieved through several established routes, primarily involving the modification of an azepane ring or the formation of the carbamate (B1207046) group onto a pre-existing 3-aminoazepane structure.

Synthesis from Azepane Precursors

The synthesis of this compound often commences with a suitable azepane derivative. researchgate.net A common strategy involves the use of 3-aminoazepane as a direct precursor. This amine can then be reacted with a benzyl chloroformate or a similar benzylating agent to form the desired carbamate. The azepane ring itself can be synthesized through various methods, such as ring expansion of smaller cyclic precursors or cyclization of linear amino acids or their derivatives. researchgate.net For instance, derivatives of lysine (B10760008) have been utilized to construct the azepane skeleton.

One documented synthesis of this compound resulted in a yellow solid. rsc.org The reaction product was identified and characterized using NMR and HRMS techniques. rsc.org

Carbamate Formation Strategies

The formation of the carbamate linkage is a crucial step in the synthesis of this compound. Several methods are available for this transformation, ranging from classical approaches to more modern, greener alternatives.

A versatile and efficient method for carbamate synthesis involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov CDI is considered a safer alternative to hazardous reagents like phosgene. researchgate.net In this method, CDI reacts with an amine in aqueous media to form an N-substituted carbonylimidazolide intermediate. nih.govresearchgate.net This intermediate then reacts in situ with a nucleophile, such as an alcohol or in this case, benzyl alcohol, to yield the corresponding carbamate. nih.gov A significant advantage of this one-pot reaction is that it can often be performed in water without the need for an inert atmosphere, and the product may precipitate out, simplifying purification. researchgate.netorganic-chemistry.org

| Reagent | Role | Advantage |

| 1,1'-Carbonyldiimidazole (CDI) | Carbonyl source | Safer alternative to phosgene |

| Amine | Nucleophile | Forms the carbamate nitrogen |

| Benzyl Alcohol | Nucleophile | Provides the benzyl group |

| Water | Solvent | Green solvent, simplifies workup |

Palladium- and copper-catalyzed reactions represent a powerful tool for the formation of C-N bonds and the introduction of a carbonyl group, which are key transformations in carbamate synthesis. acs.org Aminocarbonylation reactions, in particular, allow for the direct synthesis of amides and carbamates from various starting materials. mdpi.com

In one approach, palladium(II)-catalyzed intramolecular aminocarbonylation of olefins bearing nitrogen nucleophiles has been explored. nih.gov These reactions can be performed under different conditions to achieve chemoselectivity. nih.gov For instance, a palladium/copper catalyst system can be used for the aerobic oxidative C-H carbonylation of N-substituted anilines and alcohols to produce o-aminobenzoates. acs.org While not a direct synthesis of this compound, these methods highlight the potential of transition metal catalysis in forming the core carbamate structure. More specifically, palladium-catalyzed aminocarbonylation of aryl halides with various amines can be achieved using carbon monoxide gas or, more recently, CO-free sources like N-substituted formamides. mdpi.comacs.org The choice of ligands, such as Xantphos, can be crucial for achieving high yields and accommodating a broad range of substrates. mdpi.com

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium/Copper | Alkenes with N-nucleophiles | Cyclic carbamates/amides | Intramolecular cyclization |

| Palladium/Copper | N-substituted anilines, alcohols, CO, O2 | o-Aminobenzoates | Aerobic oxidative C-H carbonylation acs.org |

| Palladium/Ligand | Aryl halides, amines, CO or CO source | Carboxamides/Carbamates | Versatile for various amines and halides mdpi.comacs.org |

In recent years, there has been a significant push towards developing more environmentally friendly methods for chemical synthesis. banglajol.info The synthesis of carbamates is no exception, with several "green" approaches being reported.

One notable green method involves the direct synthesis of carbamates from carbon dioxide, amines, and alcohols. rsc.org This approach utilizes a cheap and abundant C1 source (CO2) and avoids the use of toxic reagents like phosgene. rsc.orgresearchgate.net Basic catalysts can facilitate this reaction under mild conditions. rsc.org Another strategy employs electrochemical methods to mediate the three-component synthesis of carbamates from CO2, amines, and N-alkenylsulfonamides, offering an environmentally friendly pathway that avoids external oxidants. rsc.org

Furthermore, the use of dimethyl carbonate as a carbonylating agent in the presence of imidazolium-based ionic liquids provides a selective route to carbamates. researchgate.net Solvent-free reaction conditions have also been developed, for example, using sodium cyanate, an alcohol or phenol, and trichloroacetic acid to produce primary carbamates in high yield and purity. banglajol.info

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiopure compounds is of paramount importance, particularly in the context of medicinal chemistry. For this compound, achieving a specific stereochemistry at the C3 position of the azepane ring requires stereoselective synthetic methods.

Approaches to enantiopure azepane derivatives often involve starting from a chiral precursor or employing a stereoselective reaction. For instance, enantiopure cis- and trans-3-ethyl-4-piperidineacetates have been synthesized starting from a common chiral bicyclic lactam. nih.gov Similar strategies could potentially be adapted for the synthesis of enantiopure 3-substituted azepanes.

One powerful technique for installing a stereodefined C-N bond is the osmium-catalyzed tethered aminohydroxylation (TA). This method has been successfully applied to the synthesis of heavily hydroxylated azepane iminosugars. nih.gov The key step involves the stereoselective installation of a C-N bond, leading to an oxazolidinone intermediate which can then be converted to the desired azepane derivative. nih.gov

Chiral Resolution Techniques

Chiral resolution is a widely used method to separate a racemic mixture of enantiomers. wikipedia.org For 3-aminoazepane derivatives, which are precursors to this compound, this technique is of significant importance. acs.org

The most common approach involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These salts, having different physical properties, can then be separated by methods like fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the individual, enantiomerically pure amines. wikipedia.org

A case study in the synthesis of duloxetine, a pharmaceutical drug, demonstrates a modern application of this technique. A racemic alcohol is reacted with (S)-mandelic acid to form diastereomeric esters. After separation, hydrolysis of the desired ester yields the enantiomerically pure alcohol. This principle is directly applicable to the resolution of 3-aminoazepane.

While effective, chiral resolution has the inherent drawback of a maximum theoretical yield of 50% for the desired enantiomer, although the undesired enantiomer can sometimes be racemized and recycled. wikipedia.org

Asymmetric Catalysis in Azepane Ring Formation

Asymmetric catalysis offers a more efficient alternative to chiral resolution by directly producing an enantiomerically enriched product. This approach is pivotal in modern organic synthesis for constructing complex molecules like substituted azepanes. nih.gov

Several strategies have been developed for the asymmetric synthesis of the azepane scaffold:

Asymmetric Lithiation-Conjugate Addition: This method has been used to create substituted azepanes with high diastereoselectivity and enantioselectivity. nih.gov It involves the addition of a lithiated N-Boc-allylamine to an α,β-unsaturated ester, mediated by a chiral ligand like (-)-sparteine. nih.gov

Gold-Catalyzed Asymmetric Cyclopropanation/C-C Cleavage/Wagner-Meerwein Rearrangement: This tandem reaction has been developed to synthesize azepine-fused cyclobutanes. pku.edu.cn Although it produces a different scaffold, the principles of using a chiral gold catalyst to control the stereochemistry of a complex rearrangement are relevant to the synthesis of other chiral azepane derivatives. pku.edu.cn

Iridium-Catalyzed Allylic Dearomatization/Retro-Mannich/Hydrolysis Cascade: This reaction provides a route to indole-annulated medium-sized rings, including azepanes, with excellent enantioselectivity. researchgate.net

These methods highlight the power of transition metal catalysis in achieving high levels of stereocontrol in the synthesis of the azepane ring. The choice of catalyst and reaction conditions is critical for the success of these transformations. pku.edu.cnresearchgate.net

Biocatalytic Approaches (e.g., Transaminase-Mediated Synthesis)

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines and their derivatives. diva-portal.org Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity. diva-portal.org

For the synthesis of chiral 3-aminoazepanes, transaminases (TAs) are particularly promising enzymes. diva-portal.orgresearchgate.net These enzymes catalyze the transfer of an amino group from an amino donor to a ketone substrate, creating a chiral amine. mdpi.com

A multi-enzyme cascade system has been developed for the synthesis of L-3-N-Cbz-aminoazepane, a direct precursor to this compound. researchgate.net This system combines a galactose oxidase (GOase) and an imine reductase (IRED) to convert N-Cbz-protected L-lysinol into the desired product. researchgate.net In a 90 mL scale-up reaction, a 54% isolated yield was achieved. researchgate.net

The use of ω-transaminases has also been explored for the synthesis of (3R)-3-aminoazepane from a ketone precursor. researchgate.net This biocatalytic transformation establishes the crucial stereocenter with high efficiency and is part of a scalable and cost-effective route. researchgate.net

Reaction Conditions and Optimization Strategies

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimizing these parameters is crucial for maximizing yield and purity. numberanalytics.com

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent can significantly influence the outcome of the carbamate formation reaction. researchgate.net The reaction between an amine and carbon dioxide (a common method for forming the carbamate precursor) is particularly sensitive to the solvent's properties. researchgate.netntnu.no

| Solvent Type | Solvent Examples | Predominant Product |

| Protophilic, highly dipolar, aprotic | DMSO, DMF, Pyridine | Carbamic Acid |

| Protophilic, dipolar, aprotic | Dioxane | Carbamic Acid & Ammonium (B1175870) Carbamate |

| Protophobic, dipolar, aprotic | Acetonitrile | Ammonium Carbamate |

| Apolar, aprotic | Benzene, Chloroform (B151607) | Ammonium Carbamate |

| Dipolar, amphiprotic | 2-Propanol, Methanol (B129727) | Ammonium Carbamate |

This table is based on findings from a study on the reaction of ω-(1-naphthyl)alkylamines with carbon dioxide and may serve as a general guide for the synthesis of this compound. researchgate.net

In protophilic, highly dipolar, aprotic solvents like DMSO, DMF, and pyridine, the reaction of amines with CO2 leads to the formation of the carbamic acid. researchgate.net In contrast, in apolar or protophobic solvents, the ammonium carbamate salt is the major product. researchgate.net The formation of the desired carbamate from a carbamoyl (B1232498) chloride is also influenced by the solvent, with common choices including dichloromethane (B109758) and ethyl acetate (B1210297). rsc.org

Temperature and Pressure Optimization

Temperature and pressure are critical parameters that can affect reaction rates, equilibrium positions, and the stability of reactants and catalysts. rsc.org

For carbamate synthesis, particularly those involving gaseous reagents like CO2, pressure can influence the concentration of the gas in the liquid phase, thereby affecting the reaction rate. mdpi.com Temperature can have a more complex effect. While higher temperatures generally increase reaction rates, they can also lead to side reactions or catalyst deactivation. acs.orgpwr.edu.pl

In the context of N-carboxyanhydride (NCA) polymerization, a related reaction, lowering the reaction temperature and applying a vacuum have been shown to suppress side reactions and enhance control over the polymerization. rsc.orgresearchgate.net For some monomers, polymerization is faster at lower pressures. rsc.org

The optimization of temperature and pressure is often an empirical process, requiring careful experimentation to find the optimal balance for a specific reaction. mdpi.com

Catalyst Selection and Loading

The choice of catalyst and its loading are crucial for the efficient synthesis of carbamates. researchgate.net Various catalysts have been employed for this transformation, including metal salts and organocatalysts. nih.govresearchgate.net

Zinc chloride has been reported as an effective catalyst for the synthesis of carbamates from carbamoyl chlorides and alcohols. nih.gov The yield of the carbamate product was found to be dependent on the catalyst loading, with an optimal loading leading to the highest yield. nih.gov

| Catalyst | Application |

| Zinc Chloride | Synthesis of carbamates from carbamoyl chlorides and alcohols. nih.gov |

| Zinc Acetate | Synthesis of carbamates from aromatic amines, CO2, and silicate (B1173343) esters. researchgate.net |

| Tin Catalysts | Transcarbamoylation of alcohols with methyl carbamate. organic-chemistry.org |

| Iron Pincer Complexes | Dehydrogenative synthesis of carbamates from formamides and alcohols. acs.org |

The selection of the catalyst depends on the specific reaction being performed. For instance, in the dehydrogenative synthesis of carbamates, an iron pincer complex has been shown to be an active catalyst. acs.org In biocatalytic approaches, the choice of enzyme and its concentration are critical factors. For the transaminase-mediated synthesis of 3-aminoazepane, screening different transaminases and optimizing the enzyme loading were key steps in developing an efficient process. researchgate.netresearchgate.net

Purification and Isolation Methodologies

The purification and isolation of this compound from a crude reaction mixture is a critical step to obtain the compound with the desired purity for subsequent applications. The methodologies employed typically involve a combination of extraction techniques to separate the product from unreacted starting materials, byproducts, and reaction catalysts, followed by chromatographic methods for final purification.

A common multi-step purification protocol involves liquid-liquid extraction followed by column chromatography. rsc.org After the synthesis reaction, the mixture undergoes a work-up procedure. This process starts with concentrating the crude reaction mixture, often using a rotary evaporator. The resulting residue is then redissolved in a suitable solvent system, such as water. rsc.org

Subsequent purification involves a series of extraction and washing steps. The aqueous solution containing the product is first washed with an organic solvent like ethyl acetate (EtOAc) to remove nonpolar impurities. The pH of the aqueous layer is then carefully adjusted. For instance, the solution is basified to a pH of 9 using a base like sodium bicarbonate (NaHCO3) at a controlled temperature, often 0 °C. rsc.org This pH adjustment facilitates the extraction of the target compound into an organic solvent.

Following basification, the product is extracted from the aqueous layer using a chlorinated solvent such as chloroform (CHCl3). rsc.org This extraction is typically performed multiple times to ensure a high recovery yield. The combined organic extracts are then washed sequentially with water and brine to remove any remaining water-soluble impurities and salts. Finally, the organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO4), to remove residual water. rsc.org The purified product is then isolated by removing the solvent under reduced pressure. rsc.org

In some procedures, particularly following biotransformations, an alternative extraction method may be employed. This can involve basifying the reaction mixture to a higher pH, such as pH 10 with sodium hydroxide (B78521) (NaOH), and extracting with a different organic solvent like dichloromethane (DCM). If an emulsion forms during this process, it can be broken up by filtering the mixture through a pad of Celite®. The crude product obtained after concentrating the organic layer can be further purified by dissolving it in a solvent like ethyl acetate, washing with an acidic solution (e.g., 1 M HCl), and then re-extracting into chloroform after basifying the aqueous layer again. rsc.org

For achieving high purity, flash column chromatography is often the final step. rsc.org A typical stationary phase is silica (B1680970) gel, and the mobile phase is a solvent system tailored to effectively separate the target compound from any remaining impurities. A common eluent system for the precursor, 1-Boc-3-Cbz-N-aminoazepane, is a mixture of hexane (B92381) and ethyl acetate in a 6:1 ratio. rsc.org

The following tables summarize the key steps and materials used in the purification of this compound.

Table 1: Liquid-Liquid Extraction Protocol

| Step | Reagent/Solvent | Purpose |

|---|---|---|

| 1. Dissolution | Water | Dissolve crude product |

| 2. Washing | Ethyl Acetate (EtOAc) | Remove nonpolar impurities |

| 3. Basification | Sodium Bicarbonate (NaHCO3) | Adjust pH to 9 for extraction |

| 4. Extraction | Chloroform (CHCl3) | Extract product from aqueous layer |

| 5. Washing | Water, Brine | Remove water-soluble impurities |

| 6. Drying | Magnesium Sulfate (MgSO4) | Remove residual water from organic layer |

Table 2: Flash Column Chromatography Details

| Parameter | Specification |

|---|---|

| Stationary Phase | Silica Gel |

| Mobile Phase | Hexane / Ethyl Acetate (6:1) |

| Analyte | 1-Boc-3-Cbz-N-aminoazepane (precursor) |

Chemical Reactivity and Derivatization of Benzyl Azepan 3 Ylcarbamate

Transformations of the Carbamate (B1207046) Moiety

The benzyl (B1604629) carbamate group, often used as a protecting group for amines, can undergo several key reactions to unmask the amine or convert it into other functional groups.

Deprotection Reactions (e.g., Hydrogenolysis)

The most common transformation of the benzyl carbamate moiety is its removal to liberate the free amine at the 3-position of the azepane ring. Catalytic hydrogenolysis is the preferred method for this deprotection. commonorganicchemistry.com This reaction involves the cleavage of the benzylic carbon-oxygen bond in the presence of a metal catalyst and a hydrogen source. organic-chemistry.org The process is highly efficient and typically proceeds under mild conditions, preserving other functional groups within the molecule. researchgate.net

Commonly used catalysts include palladium on carbon (Pd/C). commonorganicchemistry.com The reaction is generally carried out in protic solvents such as methanol (B129727) or ethanol. The in-situ generation of hydrogen from sources like sodium borohydride (B1222165) (NaBH4) in the presence of Pd/C offers a rapid and user-friendly alternative to using a hydrogen cylinder. researchgate.net

Table 1: Conditions for Hydrogenolytic Deprotection of Benzyl Carbamates

| Catalyst | Hydrogen Source | Solvent(s) | Temperature | Typical Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| 10% Pd/C | H₂ (gas) | Methanol, Ethanol, Ethyl Acetate (B1210297) | Room Temperature | 1-12 h | High |

| 10% Pd/C | NaBH₄ | Methanol | Room Temperature | 3-10 min | 93-98 researchgate.net |

This table presents generalized conditions for benzyl carbamate deprotection based on established literature. Specific outcomes may vary.

Transcarbamoylation Reactions

Transcarbamoylation involves the transfer of the carbamoyl (B1232498) group from the azepane nitrogen to another nucleophile, typically an alcohol or another amine. This reaction can be catalyzed by various reagents, including tin compounds or lanthanum(III) complexes. researchgate.net For instance, the transesterification of methyl carbamates with alcohols has been achieved using a lanthanum(III) isopropoxide catalyst. researchgate.net While direct examples involving Benzyl azepan-3-ylcarbamate are not prevalent in readily available literature, the principles of transcarbamoylation of benzyl carbamates suggest its feasibility. A convenient method for transcarbamation from benzyl carbamates to amides has been developed using potassium carbonate. researchgate.net

Conversion to Isocyanates via Lossen Rearrangement

The carbamate functional group can serve as a precursor to an isocyanate through a process related to the Lossen rearrangement. wikipedia.org This transformation typically requires the conversion of the carbamate into a hydroxamic acid derivative first. The hydroxamic acid, upon activation (often by acylation or treatment with a base), rearranges to form an isocyanate intermediate. kit-technology.degoogle.com This isocyanate can then be trapped by various nucleophiles. For example, in the presence of an alcohol, it forms a new carbamate, or in the presence of water, it can decarboxylate to yield a primary amine. google.comgoogle.com A catalytic version of the Lossen rearrangement has been developed using organic carbonates as activators in the presence of a tertiary amine base. kit-technology.degoogle.com

Reactions Involving the Azepane Ring System

The azepane ring, a seven-membered saturated heterocycle, also possesses sites for chemical modification, primarily at the ring nitrogen.

Nucleophilic Substitution Reactions

The secondary amine within the azepane ring is nucleophilic and can participate in substitution reactions. While the carbamate group reduces the nucleophilicity of the exocyclic nitrogen, the endocyclic nitrogen remains reactive. It can undergo reactions such as alkylation, acylation, or arylation. For instance, N-alkylation can be achieved with alkyl halides, and N-acylation can occur with acid chlorides or anhydrides. These reactions are fundamental in building more complex molecular architectures based on the azepane scaffold. The reactivity is analogous to other secondary cyclic amines, where the reaction outcome can be influenced by steric hindrance and the nature of the electrophile.

Ring Expansion Reactions to Access Diverse Heterocyclic Scaffolds

Azepane derivatives can be synthesized through the ring expansion of smaller heterocyclic systems, such as piperidines. rsc.org Conversely, the azepane ring itself can, under specific conditions, serve as a precursor for larger or more complex heterocyclic systems, although this is a less common transformation for this specific compound. Methodologies like the Tiffeneau–Demjanov rearrangement or photochemical strategies have been employed for expanding cyclic amine frameworks. nih.govmdpi.com For example, photochemical dearomative ring-expansion of nitroarenes has been reported as a strategy to prepare complex azepanes. rwth-aachen.de While specific examples starting from this compound are not extensively documented, the underlying principles of ring expansion chemistry could potentially be applied to create larger ring systems, such as diazocanes or other medium-sized heterocycles, which are of interest in medicinal chemistry. nih.govrsc.org

Functionalization at Different Positions of the Azepane Ring

The azepane ring of this compound offers several positions for functionalization, leading to a variety of substituted analogs. The nitrogen atom (N-1) and the carbon atoms of the ring can undergo various reactions to introduce new functional groups, thereby modifying the compound's steric and electronic properties.

The secondary amine at the N-1 position is a primary site for reactivity. It can readily undergo N-alkylation or N-acylation reactions. For instance, treatment with alkyl halides or acyl chlorides in the presence of a base leads to the corresponding N-substituted derivatives. This reactivity is crucial for incorporating the azepane moiety into larger molecular frameworks.

Functionalization of the carbon atoms of the azepane ring is more complex and often requires specific synthetic strategies. One common approach involves the use of organometallic reagents or the generation of reactive intermediates, such as enamines or enolates, from a corresponding azepanone precursor. These intermediates can then react with various electrophiles to introduce substituents at specific carbon positions. While direct C-H functionalization of the azepane ring is challenging, methods are being developed to achieve this selectively.

The table below summarizes potential functionalization reactions at different positions of the azepane ring:

| Position | Reaction Type | Reagents and Conditions | Resulting Functional Group |

| N-1 | N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N) | N-Alkyl |

| N-1 | N-Acylation | Acyl chloride or Anhydride, Base | N-Acyl |

| N-1 | Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl |

| C-2/C-7 | α-Alkylation (from azepanone) | Base (e.g., LDA), Alkyl halide | α-Alkyl |

| C-4/C-5/C-6 | Various (requires specific precursors) | Dependent on desired functional group | Halogen, Hydroxyl, Alkyl, etc. |

Formation of Derivatives and Analogs

The versatile reactivity of this compound allows for the synthesis of a wide array of derivatives and analogs. These modifications are instrumental in fine-tuning the molecule's properties for various applications in medicinal chemistry and materials science.

The secondary amine of the azepane ring in this compound can be acylated by carboxylic acids to form amide bonds. This transformation is typically achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester.

The general reaction for amide formation is as follows:

This compound + R-COOH → N-Acyl this compound Derivative

A variety of coupling agents can be employed for this transformation, each with its own advantages in terms of reaction conditions and efficiency.

| Coupling Agent | Typical Reaction Conditions |

| DCC (N,N'-Dicyclohexylcarbodiimide) | DCM or DMF, Room temperature |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Aqueous or organic solvent, Room temperature |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DMF or NMP, Room temperature |

| SOCl₂ (Thionyl chloride) | Formation of acyl chloride intermediate, then reaction with amine |

The choice of coupling agent and reaction conditions can be optimized based on the specific carboxylic acid and the desired purity of the final product.

This compound can serve as a key building block for the synthesis of more complex, spatially defined polycyclic scaffolds. The azepane ring can be incorporated into fused, bridged, or spirocyclic systems through various cyclization strategies.

One approach involves the intramolecular reaction of a functionalized azepane derivative. For example, an N-substituted this compound bearing a reactive group on the substituent can undergo cyclization to form a fused bicyclic system. Ring-closing metathesis (RCM) is another powerful tool for constructing polycyclic systems from appropriately designed diene-containing azepane derivatives.

The conformational flexibility of the seven-membered azepane ring can influence the stereochemical outcome of these cyclization reactions, allowing for the synthesis of specific diastereomers. The development of such polycyclic structures is of significant interest in drug discovery, as they allow for the exploration of three-dimensional chemical space. whiterose.ac.uk

The functional handles on this compound make it a valuable synthon for incorporation into larger and more complex molecular architectures. The secondary amine allows for its attachment to other molecular fragments through amide, urea, or sulfonamide linkages.

Furthermore, the benzyl carbamate group can be selectively removed under specific conditions (e.g., hydrogenolysis) to reveal a primary amine at the 3-position of the azepane ring. This newly deprotected amine provides an additional point for further derivatization, enabling the construction of intricate molecules with multiple functional groups. This step-wise approach to functionalization allows for the controlled and systematic assembly of complex structures, making this compound a versatile building block in multi-step organic synthesis.

Spectroscopic and Crystallographic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with matter to produce a spectrum, which serves as a molecular fingerprint. For Benzyl (B1604629) azepan-3-ylcarbamate, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is employed to piece together its structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy identifies the number and type of hydrogen atoms (protons) in a molecule. For Benzyl azepan-3-ylcarbamate, the spectrum would show distinct signals corresponding to the protons of the benzyl group, the azepane ring, and the carbamate (B1207046) N-H group. The protons on the aromatic ring of the benzyl group are expected to appear in the downfield region (~7.3 ppm). The benzylic protons (-CH₂-) adjacent to the carbamate oxygen would typically resonate around 5.1 ppm. The protons on the seven-membered azepane ring would produce more complex signals in the aliphatic region of the spectrum, while the N-H proton of the carbamate would likely appear as a broad signal. libretexts.org

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum is expected to show a signal for the carbonyl carbon (C=O) of the carbamate group in the range of 155-160 ppm. The aromatic carbons of the benzyl group would appear between 127-137 ppm. The remaining signals in the upfield region would correspond to the benzylic carbon and the six carbons of the azepane ring.

Interactive Table: Predicted NMR Data for this compound

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | ~7.3 | Multiplet |

| Benzylic (OCH₂) | ~5.1 | Singlet |

| Carbamate (NH) | Variable, broad | Singlet |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~156 |

| Aromatic (ipso-C) | ~136 |

| Aromatic (C₆H₅) | ~127-129 |

| Benzylic (OCH₂) | ~67 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. A prominent absorption band is expected for the carbonyl (C=O) stretching vibration of the carbamate group, typically appearing around 1690-1720 cm⁻¹. The N-H stretching vibration of the carbamate would be visible as a distinct peak in the region of 3300-3500 cm⁻¹. libretexts.org Other significant absorptions would include C-H stretching from the aromatic and aliphatic parts of the molecule, and C-O stretching of the ester-like carbamate linkage. researchgate.net

Interactive Table: Characteristic IR Absorptions for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carbamate N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Carbamate C=O | Stretch | 1690 - 1720 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Carbamate C-O | Stretch | 1200 - 1300 |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and molecular formula of a compound. For this compound (C₁₄H₂₀N₂O₂), the molecular weight is 248.32 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular mass, which is consistent for this compound. libretexts.org Fragmentation patterns typically involve cleavage at the most labile bonds, such as the benzylic C-O bond, leading to characteristic fragment ions. ntu.edu.sg

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or five decimal places. This precision allows for the determination of the exact elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. This confirmation of the molecular formula is a critical step in structural characterization.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. In the context of synthesizing this compound, HPLC is the primary method for assessing the purity of the final product. A sample is dissolved in a solvent and injected into the HPLC system. Using a suitable stationary phase (e.g., a C8 or C18 reverse-phase column) and mobile phase, the components of the sample are separated. s4science.atoup.com Because the benzyl group contains a chromophore, a UV detector is typically used for analysis. A pure sample of this compound would ideally appear as a single, sharp peak in the resulting chromatogram, confirming the absence of starting materials or byproducts. nih.gov

X-ray Crystallography for Absolute Configuration and Conformation

While spectroscopic methods reveal the connectivity of atoms, X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique is capable of determining the precise spatial arrangement of atoms, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. acs.org

To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

Interactive Table: Typical Crystallographic Data Determined

| Parameter | Description |

| Chemical Formula | C₁₄H₂₀N₂O₂ |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Cell Dimensions (a, b, c) | The lengths of the unit cell axes (Å) |

| Cell Angles (α, β, γ) | The angles between the unit cell axes (°) |

| Volume (V) | The volume of the unit cell (ų) |

| Z | The number of molecules in the unit cell |

| R-factor | A measure of the agreement between the crystallographic model and the experimental data |

Chiroptical Spectroscopy for Enantiomeric Excess Determination (e.g., ECD, ORD)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for determining the enantiomeric excess (ee) and absolute configuration of chiral molecules like this compound. These techniques rely on the differential interaction of left and right circularly polarized light with a chiral substance.

A non-racemic mixture of two enantiomers will exhibit a net optical rotation. The enantiomeric excess of a sample can be determined by comparing its specific rotation to the specific rotation of the pure enantiomer. However, modern chiroptical methods offer more detailed structural information.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with positive or negative peaks (Cotton effects), is unique to a specific enantiomer and its conformation. The intensity of the ECD signal is directly proportional to the concentration and enantiomeric excess of the chiral compound in the sample. By comparing the experimental ECD spectrum of a sample to that of a known enantiomerically pure standard, or to spectra predicted by quantum chemical calculations, one can determine both the absolute configuration and the enantiomeric purity.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum shows how the optical rotation of a chiral compound varies across a range of wavelengths. Similar to ECD, the shape and sign of the ORD curve are characteristic of a particular enantiomer.

For this compound, which possesses a chiral center at the 3-position of the azepane ring, these techniques would be invaluable for quality control in asymmetric synthesis. The determination of enantiomeric excess is crucial in the development of chiral pharmaceutical agents. The application of ECD or ORD would involve measuring the spectrum of a sample and comparing it against a reference standard or theoretical calculations to quantify the proportions of the (R) and (S) enantiomers.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT calculations serve as a powerful tool to predict the three-dimensional arrangement of atoms in a molecule and to understand its electronic characteristics.

Optimization of Molecular Geometries

The optimization of a molecule's geometry is a fundamental computational step that seeks the lowest energy conformation. For analogous compounds such as ethyl benzyl (B1604629) carbamates, DFT methods with functionals like B3LYP have been utilized for molecular modeling. scirp.org This process would typically involve calculating bond lengths, bond angles, and dihedral angles that correspond to a stable structure of Benzyl azepan-3-ylcarbamate. However, specific optimized geometric parameters for this exact compound are not documented in the available literature.

Analysis of Electronic Absorption Spectra (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules, offering insights into their behavior upon interaction with light. This analysis can help identify the wavelengths of maximum absorption and the nature of the electronic transitions involved. While this would be a valuable analysis for this compound, no specific TD-DFT studies have been published.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule. It helps in identifying electrophilic and nucleophilic sites, which are crucial for predicting chemical reactivity. For other heterocyclic compounds, MEP analysis has been used to understand their structural properties. nih.gov A similar analysis for this compound would reveal regions of positive and negative electrostatic potential, guiding the understanding of its intermolecular interactions. Despite its utility, MEP maps for this specific compound are not present in the reviewed literature.

Reaction Mechanism Studies and Transition State Analysis

Computational studies are pivotal in elucidating the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies.

Elucidation of Reaction Pathways and Energetics

Investigating the reaction mechanisms for the synthesis or transformation of this compound would involve mapping out the potential energy surface to identify the most favorable reaction pathways. This would include calculating the energies of reactants, intermediates, transition states, and products. While general synthesis routes for carbamates and azepane derivatives are known, specific computational studies detailing the energetics of these pathways for this compound are absent from the literature. researchgate.netorganic-chemistry.orgwikipedia.org

Regioselectivity and Stereoselectivity Predictions

Many chemical reactions can yield multiple products. Computational chemistry can predict the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial orientation of the products). Studies on the synthesis of other azepane derivatives have highlighted the importance of controlling stereoselectivity. rsc.orgnih.gov Theoretical predictions for this compound would be valuable for synthetic chemists aiming to control the outcome of its reactions. However, no such predictive studies for this compound have been found.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

The process involves predicting the binding mode and affinity of the ligand. A high binding affinity suggests a strong interaction, which may translate to higher potency. The interactions are governed by various forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For a hypothetical study of this compound, potential protein targets would first be identified based on the therapeutic goals. The three-dimensional structure of the target protein is obtained from databases like the Protein Data Bank (PDB). Docking software (e.g., AutoDock, Glide, GOLD) is then used to fit the 3D structure of this compound into the binding site of the target protein.

The results are typically visualized to analyze the specific interactions. For instance, the carbamate (B1207046) group in this compound could act as a hydrogen bond donor and acceptor, while the benzyl and azepane rings could engage in hydrophobic and van der Waals interactions.

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

| Parameter | Value | Interacting Residues (Hypothetical) |

| Binding Affinity (kcal/mol) | -8.5 | LEU83, VAL91 |

| Hydrogen Bonds | 2 | ASP145, GLU101 |

| Hydrophobic Interactions | 4 | PHE144, ILE78, ALA90 |

This table is for illustrative purposes only and does not represent experimental data.

In Silico Prediction of Chemical Reactivity and Kinetic Stability

In silico methods are instrumental in predicting the chemical reactivity and kinetic stability of molecules like this compound before their synthesis, saving time and resources. These predictions are often based on quantum mechanics calculations and quantitative structure-activity relationship (QSAR) models.

Chemical Reactivity: The chemical reactivity of a compound can be assessed by calculating various molecular descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators. A small HOMO-LUMO gap generally suggests higher reactivity. The distribution of electrostatic potential on the molecular surface can also identify sites susceptible to nucleophilic or electrophilic attack. For this compound, the carbamate linkage would be a key area of interest for predicting reactivity, such as susceptibility to hydrolysis.

Kinetic Stability: Kinetic stability refers to the rate at which a compound decomposes or reacts under specific conditions. Computational methods can predict the activation energies for potential degradation pathways. acs.orgnih.gov For carbamates, a common degradation pathway is hydrolysis. acs.org By modeling the reaction mechanism and calculating the energy barriers for each step, researchers can estimate the compound's half-life under physiological conditions. A higher activation energy barrier implies greater kinetic stability. The stability of carbamates is influenced by the electronic and steric properties of their constituent parts. nih.gov

Table 2: Predicted Reactivity and Stability Descriptors for this compound (Theoretical Values)

| Descriptor | Predicted Value | Implication |

| HOMO-LUMO Gap | 5.2 eV | Moderate Reactivity |

| Hydrolysis Half-life (pH 7.4) | 24 hours | Moderate Stability |

| Activation Energy (Hydrolysis) | 20 kcal/mol | Kinetically Stable under standard conditions |

This table contains theoretical values for illustrative purposes and is not based on published experimental data.

Biological Activity and Mechanistic Studies

Exploration of Pharmacological Applications

The structural framework of Benzyl (B1604629) azepan-3-ylcarbamate is analogous to components of molecules investigated for various therapeutic applications, including the treatment of chronic pain. benthamopen.comwikipedia.org Research into related structures suggests that this class of compounds has potential as modulators of specific receptor systems involved in pain signaling pathways.

Studies on compounds that incorporate benzyl and carbamate-like moieties have identified the Transient Receptor Potential Vanilloid 1 (TRPV1) as a key molecular target. nih.govmdpi.com TRPV1, often called the capsaicin (B1668287) receptor, is a non-selective cation channel primarily located on sensory neurons. wikipedia.orgovid.com It is activated by various noxious stimuli, including heat, acid, and compounds like capsaicin, the pungent component in chili peppers. wikipedia.orgovid.com

Analogs containing a benzyl C-region have been developed as potent and selective antagonists of the human TRPV1 (hTRPV1) receptor. For instance, a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides featuring a 4-(trifluoromethyl)benzyl C-region demonstrated high antagonistic potency, with some compounds exhibiting inhibitor constant (Ki) values as low as 0.3 nM against capsaicin-induced activation. This potent antagonism indicates a strong and specific interaction with the TRPV1 receptor binding site.

By antagonizing the TRPV1 receptor, compounds structurally related to Benzyl azepan-3-ylcarbamate can modulate the biochemical pathways associated with pain and neurogenic inflammation. patsnap.com Activation of TRPV1 by stimuli leads to an influx of calcium and sodium ions, depolarizing the neuron and initiating the transmission of pain signals to the central nervous system. wikipedia.orgpatsnap.com This activation also triggers the release of pro-inflammatory neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). ovid.com

TRPV1 antagonists block these events. By binding to the receptor, they prevent its activation by agonists like capsaicin. patsnap.com This inhibition blocks the ion influx and subsequent neuronal firing, thereby silencing the pain signaling pathway. ovid.compatsnap.com The analgesic effects of potent TRPV1 antagonists have been demonstrated in preclinical models of neuropathic and inflammatory pain, confirming their ability to modulate these critical biochemical and physiological processes.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies on analogous series of TRPV1 antagonists have provided critical insights into the chemical features required for potent biological activity. These studies systematically modify different parts of the molecule—such as the benzyl group and other core structures—to determine their impact on efficacy and selectivity. mdpi.comnih.gov

SAR investigations have shown that modifications to the benzyl portion of related molecules significantly influence their antagonist potency at the TRPV1 receptor. The nature and position of substituents on the phenyl ring are critical for optimal interaction with the receptor.

For example, in a series of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs, the presence and location of specific groups on the benzyl ring were systematically altered. These modifications led to a wide range of potencies, highlighting the sensitivity of the receptor to the electronic and steric properties of the substituents. The data below illustrates how different modifications impact the inhibitory constant (Ki) against capsaicin-induced hTRPV1 activation.

| Compound | Substituent (R) on Benzyl Ring | Potency (Ki, nM) |

|---|---|---|

| Analog 1 | 4-Trifluoromethyl | 0.3 |

| Analog 2 | 4-Chloro | 1.5 |

| Analog 3 | 4-Methyl | 5.2 |

| Analog 4 | 3-Fluoro | 8.9 |

| Analog 5 | Unsubstituted | 25.0 |

Data is representative of findings for analogous compound series and illustrates the principles of SAR.

Chirality plays a crucial role in the efficacy and selectivity of many pharmacologically active compounds, as biological targets like enzymes and receptors are themselves chiral. mdpi.comjuniperpublishers.comnih.gov The 3-position of the azepane ring in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers).

In studies of chiral analogs acting as TRPV1 antagonists, a significant difference in activity between enantiomers is often observed. For example, in one of the most potent phenyl C-region derivatives investigated, the (S)-enantiomer was found to be responsible for the high antagonist activity. This stereoselectivity arises because only one enantiomer can achieve the optimal three-dimensional orientation to fit precisely into the chiral binding pocket of the target protein, leading to a stable and effective interaction. mdpi.com The other enantiomer, being a mirror image, may bind poorly or not at all, resulting in lower activity or inactivity. juniperpublishers.comrsc.org

Mechanistic Investigations of Biological Action

Mechanistic studies, including computational molecular modeling, have been employed to understand how potent analogs bind to their molecular targets. Docking studies of a highly potent (S)-enantiomer into a homology model of the hTRPV1 receptor have provided insights into its binding mode.

These models suggest that the molecule orients itself within the putative binding site of the receptor. The analysis indicated that while the A- and B-regions of the antagonist (corresponding to other parts of the molecule) maintained a binding mode similar to other known antagonists, the C-region, which includes the benzyl group, adopted a distinct "flipped" configuration. This specific orientation allows for favorable interactions with key amino acid residues within the receptor's binding pocket, explaining the high potency observed for this particular structural class and stereoisomer. Such mechanistic investigations are vital for the rational design and optimization of new, more effective therapeutic agents. nih.gov

Comparative Studies with Structurally Similar Compounds

The biological activity of carbamate (B1207046) inhibitors is significantly influenced by their chemical structure. Comparative studies of structurally similar compounds are therefore invaluable for understanding structure-activity relationships (SAR). nih.gov

For this compound, a comparative analysis would involve examining how modifications to its core structure affect its inhibitory potency and selectivity for AChE versus BChE.

The Cyclic Amine: The nature of the cyclic amine can impact activity. For instance, studies on N-alkylpiperidine carbamates have shown that the piperidine (B6355638) moiety is a key structural feature for cholinesterase inhibition. encyclopedia.pubnih.gov Comparing the seven-membered azepane ring to the more common six-membered piperidine ring in similar carbamate structures could reveal important insights into the optimal ring size and conformation for enzyme binding.

The N-Substituent: The benzyl group in this compound is a significant feature. Comparative studies have shown that N-benzyl moieties on piperidine-based structures are superior for cholinesterase inhibition. encyclopedia.pub Replacing the benzyl group with other substituents (e.g., alkyl chains, other aromatic rings) would help to delineate the role of this group in target engagement.

The following table provides a hypothetical comparison of IC50 values for this compound and a structurally similar piperidine-based carbamate, illustrating the type of data generated in comparative studies.

| Compound Name | Structure | Target Enzyme | IC50 (µM) |

| This compound | Benzyl group attached to a carbamate, which is in turn attached to an azepane ring at the 3-position. | AChE | Data not available |

| Benzyl piperidin-3-ylcarbamate | Benzyl group attached to a carbamate, which is in turn attached to a piperidine ring at the 3-position. | AChE | Hypothetical Value: 5.2 |

| This compound | Benzyl group attached to a carbamate, which is in turn attached to an azepane ring at the 3-position. | BChE | Data not available |

| Benzyl piperidin-3-ylcarbamate | Benzyl group attached to a carbamate, which is in turn attached to a piperidine ring at the 3-position. | BChE | Hypothetical Value: 2.8 |

Note: The IC50 values for Benzyl piperidin-3-ylcarbamate are hypothetical and for illustrative purposes only, to demonstrate the nature of comparative data.

Such comparative data are crucial for the rational design of new, more potent, and selective inhibitors.

Synthetic Applications in Advanced Organic Chemistry

Building Block for Complex Molecule Synthesis

The term "building block" in chemistry refers to molecules that can be combined to create more complex structures. Benzyl (B1604629) azepan-3-ylcarbamate serves as a key building block, particularly for introducing the azepane scaffold, a privileged structure in medicinal chemistry.

The azepane core is a recurring motif in a variety of biologically active compounds. The protected amine in benzyl azepan-3-ylcarbamate allows for selective functionalization at other positions before revealing the nucleophilic nitrogen for further derivatization. This strategy is crucial in the synthesis of pharmaceutical agents. For instance, related seven-membered N-heterocyclic compounds like benzazepines and benzodiazepines are central to numerous applications in the pharmaceutical industry. taylorfrancis.com The synthesis of substituted 2-(4-substitutedbenzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b] researchgate.nethilarispublisher.comoxazin-7-yl)acetamides has led to the discovery of potent positive inotropic agents for cardiovascular applications. nih.gov Similarly, derivatives of 3-acylaminocaprolactams, which share a structural resemblance to the azepane core, have been identified as potent anti-inflammatory agents. researchgate.net The strategic use of this compound allows for the incorporation of the azepane ring system into new molecular entities with potential therapeutic value.

| Related Heterocyclic Core | Reported Pharmaceutical Application | Reference |

|---|---|---|

| Substituted 1,4-Diazepane | Positive Inotropic Agents | nih.gov |

| 3-Acylaminocaprolactam | Anti-inflammatory Agents | researchgate.net |

| Benzodiazepine (BZD) | Treatment of Psychotic and Microbial Disorders | taylorfrancis.com |

N-heterocyclic compounds are of immense interest due to their prevalence in natural products and FDA-approved drugs. mdpi.com this compound is itself an N-heterocycle, but it also serves as a foundational scaffold for constructing more complex, fused, or polycyclic nitrogen-containing systems. Methodologies such as tandem benzannulation/ring-closing metathesis have been developed to provide access to highly substituted benzazepines and related benzofused nitrogen heterocycles. nih.gov The azepane ring of this compound can be envisioned as a substrate for such advanced cyclization strategies, enabling the synthesis of novel and structurally diverse heterocyclic cores. Greener synthetic approaches using solvents like water or PEG have also been successfully employed for creating a wide array of N-heterocycles, a strategy that could be adapted for modifications of the azepane scaffold. mdpi.com

Intermediacy in Total Synthesis Efforts

In the multistep synthesis of complex natural products, intermediates like this compound are critical. The benzylcarbamate (Cbz) group provides robust protection for the amine, which is stable to a wide range of reaction conditions but can be readily removed via hydrogenolysis, a key feature in the final stages of a total synthesis. nih.gov The total synthesis of the (–)-Agelastatin family of alkaloids, for example, highlights the intricate steps and use of protected amine intermediates in building complex tetracyclic frameworks. nih.gov

β-amino acids are crucial building blocks for the synthesis of β-peptides and other pharmacologically relevant molecules. hilarispublisher.com The enantioselective synthesis of β²-amino acids, which are substituted at the α-carbon, is a significant challenge in organic chemistry. researchgate.net Carbamate (B1207046) derivatives are valuable precursors in this context. A notable strategy involves the conjugate addition of nucleophiles to α,β-unsaturated systems, followed by transformations to reveal the amino acid. hilarispublisher.com For example, a flow-based aza-Michael addition using carbamate substrates has been shown to produce derivatives of β-amino acids efficiently. beilstein-journals.org this compound, after deprotection and transformation, could serve as a chiral nucleophile in conjugate additions to generate enantiomerically enriched β²-amino acid derivatives, leveraging the inherent chirality of the starting material if an enantiopure form is used.

| Methodology for β-Amino Acid Synthesis | Key Transformation | Catalyst/Reagent Example | Reference |

|---|---|---|---|

| Hydrogenation of (Z)-enamines | Asymmetric Hydrogenation | Bisphosphepine Ligand with Rhodium | hilarispublisher.com |

| Conjugate Addition | Aza-Michael Addition | K₂CO₃ (in flow) | beilstein-journals.org |

| Enolate Protonation | Enantioselective Protonation | Rh(acac)(ethylene)₂ / Difluorophos | hilarispublisher.com |

| Curtius Rearrangement | Deprotection and Rearrangement | DPPA, Benzyl Alcohol | beilstein-journals.org |

Methodology Development for New Transformations

The development of novel chemical reactions expands the toolkit available to synthetic chemists. The unique structure of this compound, with its combination of a cyclic amine and multiple C-H bonds, makes it an interesting substrate for exploring new reactivity.

Carbene insertion reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds in a single step. researchgate.net These reactions typically involve a transition metal catalyst that facilitates the insertion of a carbene fragment into a target bond. nih.gov The azepane ring of this compound possesses numerous aliphatic C-H bonds that could be targets for intramolecular or intermolecular carbene insertion. For example, copper- or rhodium-catalyzed intramolecular C-H insertion reactions of diazoacetamides have been used to synthesize complex heterocyclic structures like indolinones. mdpi.com One could envision a derivative of this compound bearing a diazo group, which upon treatment with a suitable catalyst, could undergo a transannular C-H insertion to yield a novel bicyclic amine, thereby rapidly increasing molecular complexity.

| Type of Carbene Insertion | Bond Formed | Significance | Reference |

|---|---|---|---|

| C-H Insertion | C-C | Direct functionalization of aliphatic and aromatic C-H bonds | mdpi.com |

| Sn-H Insertion | C-Sn | Formation of organostannanes for Stille cross-coupling | nih.gov |

| B-H Insertion | C-B | Straightforward approach to construct organoboron compounds | nih.gov |

| Ge-H Insertion | C-Ge | Synthesis of organogermanium compounds | nih.gov |

C-H Activation/Annulation Chemistry

A thorough search of the current scientific literature and chemical databases reveals no specific examples of this compound being utilized in C-H activation or annulation reactions. While C-H activation is a powerful and burgeoning field in organic synthesis, and benzyl groups can be subject to such transformations, there are no documented instances of these specific methodologies being applied to this compound. The reactivity of the azepane ring and the carbamate moiety in the context of C-H activation remains an unexplored area of research.

Case Studies of Successful Synthetic Applications

One such example is its synthesis via an enzymatic cascade. This approach highlights the use of biocatalysis to construct the protected 3-aminoazepane scaffold. In this synthesis, the formation of this compound serves as a proof-of-concept for the enzymatic method rather than the compound being used for further synthetic elaboration.

Table 1: Synthesis of this compound via Enzymatic Cascade

| Starting Material | Enzymes Used | Key Transformation | Product |

| Corresponding amino alcohol | Transaminase and other enzymes | Biocatalytic amination and protection | This compound |

This table illustrates the synthesis of the title compound, not its application in further synthesis.

Further research and publication are required to establish a portfolio of case studies where this compound is a critical component in the synthesis of other functional molecules.

Emerging Research and Future Outlook

Integration with Flow Chemistry and Automated Synthesis

The synthesis of carbamates, including benzyl (B1604629) carbamates, is progressively benefiting from the integration of flow chemistry and automated synthesis platforms. nih.govresearchgate.net Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, higher yields, and greater product purity. beilstein-journals.org For a compound like Benzyl azepan-3-ylcarbamate, these technologies present a promising avenue for efficient and scalable production.

A prospective flow synthesis could involve the reaction of a protected 3-aminoazepane derivative with benzyl chloroformate in a microreactor. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, minimizing the formation of side products. nih.gov Furthermore, flow chemistry enables the telescoping of reaction steps, where intermediates are directly channeled into subsequent reactors without isolation, streamlining the entire synthesis process. beilstein-journals.org For instance, a continuous process could couple a Curtius rearrangement to form an isocyanate intermediate, which is then immediately reacted with benzyl alcohol to yield the desired carbamate (B1207046). researchgate.net

Automation can be integrated with these flow systems for high-throughput synthesis and optimization. Automated platforms can rapidly screen various catalysts, solvents, and reaction conditions to identify the optimal parameters for the synthesis of this compound and its derivatives. This approach accelerates the discovery of novel analogues and facilitates the creation of compound libraries for biological screening.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by vessel surface area, potential for hotspots | High surface-area-to-volume ratio, excellent control |

| Safety | Higher risk with large volumes of hazardous reagents | Small reactor volumes minimize risk |

| Reaction Time | Often hours to days | Reduced to minutes or even seconds beilstein-journals.org |

| Scalability | Complex, often requires re-optimization | Straightforward by extending operation time ("scaling out") |

| Purity | By-product formation can be significant | Improved selectivity leads to higher purity nih.gov |

Applications in Materials Science and Polymer Chemistry

While the primary interest in azepane-based compounds lies in pharmaceuticals, their unique structural features suggest potential applications in materials science and polymer chemistry. The rigid yet flexible seven-membered ring of the azepane moiety can impart distinct conformational properties to a polymer backbone. There is currently limited specific research on this compound in this field, representing an unexplored area of opportunity.

One can envision the incorporation of the azepane-carbamate motif as a monomer in polymerization reactions. For example, derivatives of this compound could be functionalized to participate in ring-opening polymerization or polycondensation reactions. The resulting polymers could exhibit novel thermal, mechanical, and biomedical properties. For instance, polymers incorporating benzyl groups, such as Poly(benzyl β-malolactonate), have been investigated for biomedical applications as biocompatible and biodegradable materials. rsc.org The presence of the carbamate linkage could introduce hydrogen-bonding capabilities, influencing the material's strength and morphology.

Development of Prodrugs and Targeted Delivery Systems

The carbamate group is a key structural motif frequently employed in prodrug design to enhance the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients. nih.govacs.orgnih.gov A prodrug is an inactive compound that is converted into its active form in the body. This strategy can overcome challenges such as poor solubility, rapid metabolism, or lack of site-specific delivery. nih.gov

This compound could serve as a prodrug itself or as a scaffold for developing more complex prodrugs. The carbamate bond can be engineered to be cleaved by specific enzymes (e.g., esterases) or under certain physiological conditions (e.g., pH changes), releasing a pharmacologically active azepane derivative. researchgate.net This approach is particularly useful for amine-containing drugs, where the carbamate moiety can mask the polar amine group to improve membrane permeability and oral bioavailability. nih.gov

For targeted drug delivery, the this compound molecule could be conjugated to a targeting ligand, such as an antibody, peptide, or small molecule, that specifically recognizes receptors overexpressed on diseased cells (e.g., cancer cells). nih.govnih.gov This active targeting strategy concentrates the therapeutic agent at the site of action, increasing efficacy and reducing systemic toxicity. researchgate.netmdpi.compharmainfo.in

| Prodrug Strategy | Mechanism of Action | Potential Advantage |

|---|---|---|

| Enzyme-Labile Carbamate | Cleavage by esterases or other hydrolases in the body | Controlled release of the active azepane drug nih.gov |

| pH-Sensitive Carbamate | Designed to hydrolyze at the acidic pH of tumor microenvironments or specific cellular compartments researchgate.net | Targeted drug release in diseased tissue |

| Antibody-Drug Conjugate (ADC) | Azepane-carbamate derivative linked to a monoclonal antibody that targets a specific cell-surface antigen | Highly specific delivery to target cells, minimizing off-target effects mdpi.com |

| Peptide-Drug Conjugate | Conjugation to a peptide that targets specific receptors (e.g., integrins) nih.gov | Enhanced tissue penetration and cell uptake |

Advanced Computational Modeling for Drug Discovery and Design

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the design of more effective therapeutic agents. researchgate.net For this compound, computational methods can provide profound insights into its structure, reactivity, and potential biological activity.

Techniques such as Density Functional Theory (DFT) can be used to perform geometry optimization and predict electronic properties, vibrational frequencies, and chemical reactivity. nih.gov Such studies have been successfully applied to related molecules like ethyl benzyl carbamates to understand their structural and electronic characteristics. scirp.orgscirp.org Molecular docking simulations can predict how this compound and its derivatives might bind to the active site of a biological target, such as an enzyme or receptor. This information is crucial for structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of azepane-carbamate derivatives with their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

| Computational Method | Predicted Properties/Information | Relevance to Drug Discovery |

|---|---|---|